2-(2-甲基-4h-色满-4-亚烷基)丙二腈

描述

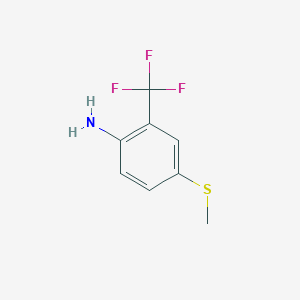

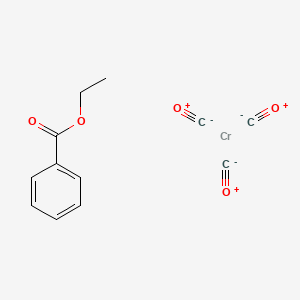

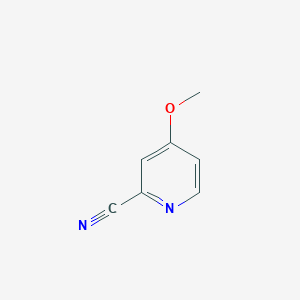

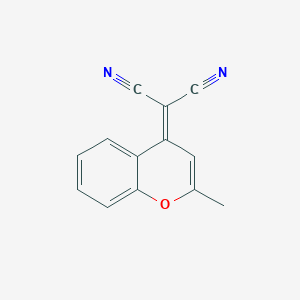

“2-(2-Methyl-4h-chromen-4-ylidene)malononitrile” is a chemical compound with the molecular formula C13H8N2O . It has an average mass of 208.215 Da and a monoisotopic mass of 208.063660 Da . The compound is also known by its IUPAC name, "2-(2-methyl-4H-chromen-4-ylidene)malononitrile" .

Molecular Structure Analysis

The molecular structure of “2-(2-Methyl-4h-chromen-4-ylidene)malononitrile” consists of 13 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for the compound is 1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3 .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 324.7±42.0 °C at 760 mmHg, and a flash point of 131.5±20.7 °C . It has a molar refractivity of 57.6±0.3 cm3, a polar surface area of 57 Å2, and a molar volume of 167.2±3.0 cm3 .科学研究应用

光学性质和超极化率

2-(2-甲基-4h-色满-4-亚烷基)丙二腈及其衍生物因其光学性质和超极化率而受到研究。Levchenko 等人(2019 年)使用 Knoevenagel 反应合成了新的衍生物,并研究了它们在不同溶剂中的光学性质和溶剂变色现象。他们还计算了这些化合物的第一个超极化率,这对于非线性光学应用非常重要 (Levchenko 等人,2019 年)。

在有机发光二极管 (OLED) 中的应用

该化合物已用于开发用于 OLED 的红色荧光材料。Yoon 等人(2014 年)设计并合成了使用 2-(2-甲基-4h-色满-4-亚烷基)丙二腈的红色发射器,用于 OLED 中的应用,展示了其在显示技术领域的潜力 (Yoon 等人,2014 年)。

新型色满衍生物的合成

2-(2-甲基-4h-色满-4-亚烷基)丙二腈与其他化学物质的反应可导致新型色满衍生物的形成。Costa 等人(2008 年)重新研究了水杨醛与丙二腈的反应,导致合成了各种色满衍生物,包括 2-亚氨基-2H-色满-3-腈和 (2-氨基-3-氰基-4H-色满-4-基)丙二腈 (Costa 等人,2008 年)。

pH 探针的开发

2-(2-甲基-4h-色满-4-亚烷基)丙二腈已用于开发 pH 探针。Liu 等人(2017 年)使用这种化合物合成了一个比例 pH 探针,该探针对 pH 变化表现出高选择性和敏感性,具有显着的荧光比例响应 (Liu 等人,2017 年)。

绿色合成方法

该化合物已用于色满衍生物的绿色合成方法。Zhang 等人(2012 年)在离子液体中进行反应,以绿色合成各种色满衍生物,突出了这种方法的环保性 (Zhang 等人,2012 年)。

安全和危害

未来方向

Based on the available information, “2-(2-Methyl-4h-chromen-4-ylidene)malononitrile” and related compounds have potential applications in organic solar cells due to their ability to form a powerful push-pull structure that induces effective intramolecular charge transport (ICT) and enhanced optical absorption .

属性

IUPAC Name |

2-(2-methylchromen-4-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJXKRIRSDZFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00528971 | |

| Record name | (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15058-15-8 | |

| Record name | (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile suitable for use in photovoltaic devices?

A: 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile functions as a strong electron-withdrawing group due to the presence of the malononitrile moiety. This property is highly desirable in designing conjugated small-molecule dyes for photovoltaic devices []. When incorporated into a dye molecule, this compound helps to facilitate electron transfer processes, crucial for efficient light harvesting and energy conversion in solar cells.

Q2: Has 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile been used to develop materials with other functionalities?

A: Yes, researchers have successfully utilized 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile to develop a near-infrared (NIR) precipitating fluorochrome []. By conjugating this compound with a known fluorochrome, they were able to modify its properties, achieving both low lipophilicity and strong hydrophobicity. This modification resulted in a fluorochrome with antidiffusion properties, making it suitable for long-term in situ cell membrane bioimaging applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。